molecular formula C30H48O4 B1663638 Alisol B CAS No. 18649-93-9

Alisol B

Katalognummer B1663638
CAS-Nummer: 18649-93-9
Molekulargewicht: 472.7 g/mol
InChI-Schlüssel: GBJKHDVRXAVITG-DXYWBWDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alisol B is a triterpene that has been found in A. orientale and has diverse biological activities . It is a potentially novel therapeutic compound for bone disorders by targeting the differentiation of osteoclasts as well as their functions .


Synthesis Analysis

Alisol B is a triterpene extracted from Alismatis rhizoma . The in vitro cultured human renal tubular epithelial HK-2 cells were intervened with 5 ng/mL transforming growth factor-beta (TGF-beta), 0.1 micromol C3a, and 0.1 micromol C3a + 10 micromol alisol B, respectively .


Molecular Structure Analysis

The molecular formula of Alisol B is C30H48O4 . The average mass is 472.700 Da and the monoisotopic mass is 472.355255 Da .


Chemical Reactions Analysis

Alisol B could be readily hydrolyzed to form alisol B in human plasma, intestinal and hepatic preparations . Human butyrylcholinesterase (hBchE) and human carboxylesterases played key roles in Alisol B hydrolysis in human plasma and tissue preparations, respectively .


Physical And Chemical Properties Analysis

Alisol B has a molecular weight of 472.70 and a molecular formula of C30H48O4 .

Wissenschaftliche Forschungsanwendungen

Anti-Atherosclerosis

Alisol B has been identified as a compound with potential anti-atherosclerosis effects. It targets various proteins involved in lipid metabolism and vascular health, including the farnesoid X receptor (FXR) and soluble epoxide hydrolase (sEH). These molecular targets are crucial for maintaining cholesterol homeostasis and preventing the formation of atherosclerotic plaques .

Anti-Inflammatory

Research has shown that Alisol B directly targets sEH, leading to the alleviation of inflammation and oxidative stress in models of acute kidney injury. This suggests a broader application of Alisol B in inflammatory diseases, potentially offering a new therapeutic avenue for conditions characterized by inflammation .

Lipid Metabolism Regulation

Alisol B plays a significant role in regulating lipid metabolism. It has been found to alleviate hepatocyte lipid accumulation and lipotoxicity by regulating the RARα-PPARγ-CD36 cascade, which is crucial in the development of non-alcoholic steatohepatitis (NASH), a severe form of fatty liver disease .

Anticancer Activity

In cancer research, Alisol B has been identified as a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. It induces autophagy, endoplasmic reticulum stress, and apoptosis in cancer cells, highlighting its potential as an antitumor agent .

Hepatoprotection

Alisol B has hepatoprotective properties, particularly against NASH. It attenuates hepatic steatosis, inflammation, and fibrosis, which are hallmarks of NASH. This protective effect is linked to the modulation of gene expression related to lipid metabolism and inflammation .

Pharmacological Properties

Alisol B and its derivatives have been studied for their pharmacological properties, revealing a range of molecular targets and signaling pathways. These include anti-fibrotic and anti-proliferative activities, with implications for treating various diseases beyond the liver, potentially impacting cardiovascular health and chronic diseases associated with fibrosis and excessive cell proliferation .

Wirkmechanismus

Target of Action

Alisol B, a natural triterpenoid isolated from Alismatis Rhizoma, has been found to interact with several protein targets. These include the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes such as AMPK and HCE-2 . Additionally, Alisol B has been found to suppress CD36, a protein involved in lipid metabolism .

Mode of Action

Alisol B interacts with its targets to induce various cellular changes. For instance, it induces calcium mobilization from internal stores, leading to autophagy through the activation of the CaMKK-AMPK-mammalian target of rapamycin pathway . Furthermore, Alisol B enhances the gene expression of RARα, which in turn reduces HNF4α and PPARγ expression, leading to decreased CD36 expression .

Biochemical Pathways

Alisol B affects several biochemical pathways. It has been found to regulate retinol metabolism, unsaturated fatty acid metabolic process, inflammatory mediator regulation, and PPAR and MAPK signaling . The suppression of CD36 by Alisol B is achieved via the regulation of the RARα-HNF4α-PPARγ cascade .

Pharmacokinetics

The pharmacokinetics of Alisol B have been studied, revealing that it can be readily hydrolyzed to form alisol B in human plasma, intestinal and hepatic preparations . Key enzymes responsible for this hydrolysis include human butyrylcholinesterase and human carboxylesterases . It has also been found that Alisol B has higher bioavailability in the DSS extract compared with its purified forms .

Result of Action

The action of Alisol B leads to several molecular and cellular effects. It disrupts calcium homeostasis, inducing endoplasmic reticulum stress and unfolded protein responses in treated cells, leading to apoptotic cell death . Alisol B also decreases palmitate-induced lipid accumulation and lipotoxicity in mouse primary hepatocytes .

Action Environment

Environmental factors can influence the action of Alisol B. For instance, the composition of the gut microbiota can modulate the therapeutic effects of Alisol B . Moreover, Alisol B has been found to exert renoprotective action against renal ischemia-reperfusion injury, suggesting that the physiological state of the organism can also influence the efficacy of Alisol B .

Safety and Hazards

Alisol B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Alisol B has shown unrecognized therapeutic effects against non-alcoholic steatohepatitis (NASH) by regulating RARα-PPARγ-CD36 cascade . It has been highlighted as a promising lead compound for the treatment of NASH .

Eigenschaften

IUPAC Name

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJKHDVRXAVITG-UNPOXIGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alisol B

CAS RN

18649-93-9
Record name Alisol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18649-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisol B
Reactant of Route 2
Alisol B
Reactant of Route 3
Alisol B
Reactant of Route 4
Alisol B
Reactant of Route 5
Alisol B
Reactant of Route 6
Alisol B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.